molecular formula C12H14ClNO2 B6498149 1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 1339108-71-2

1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B6498149
CAS No.: 1339108-71-2
M. Wt: 239.70 g/mol
InChI Key: YVASJBKIHITARD-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a chlorophenyl group attached to a pyrrolidinone ring, which also contains a hydroxymethyl group. Pyrrolidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one typically involves the reaction of 3-chlorobenzyl chloride with 4-hydroxymethylpyrrolidin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the hydroxymethyl group. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: 1-[(3-chlorophenyl)methyl]-4-(carboxymethyl)pyrrolidin-2-one.

    Reduction: 1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-ol.

    Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases, including neurological disorders and cancer.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways in the body. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately cell death. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-[(3-chlorophenyl)methyl]-4-(methyl)pyrrolidin-2-one: Similar structure but lacks the hydroxymethyl group, which may result in different biological activities and chemical reactivity.

    1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-ol: Similar structure but contains a hydroxyl group instead of a carbonyl group, which may affect its chemical properties and biological activities.

    1-[(3-chlorophenyl)methyl]-4-(carboxymethyl)pyrrolidin-2-one: Similar structure but contains a carboxyl group instead of a hydroxymethyl group, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that may be advantageous for certain applications.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-11-3-1-2-9(4-11)6-14-7-10(8-15)5-12(14)16/h1-4,10,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVASJBKIHITARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=CC=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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